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molecular formula C12H9FN2O2 B1400797 Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate CAS No. 1293284-62-4

Methyl 2-fluoro-6-(pyrimidin-2-yl)benzoate

Cat. No. B1400797
M. Wt: 232.21 g/mol
InChI Key: VFWHJJKKMBKSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09062033B2

Procedure details

Methyl 2-fluoro-6-iodobenzoate (17 g, 61 mmol, 1 eq.) and 2-(tributylstannyl)pyrimidine (26.7 g, 72 mmol, 1.2 eq.) were dissolved in 120 ml of dry DMF under nitrogen atmosphere. Cesium fluoride (18.1 g, 119 mmol, 2 eq., highly hygroscopic) was added and nitrogen was bubbled into the suspension for 5 minutes. While bubbling, Copper iodide (1.1 g, 5.77 mmol 0.1 eq.) and tetrakis(triphenylphosphine)palladium(0) (6.9 g, 5.97 mmol, 0.1 eq) were added. The mixture was then heated at 115° C. for 45 minutes. After that, it was allowed to cool to room temperature, diluted with a large volume of AcOEt and filtered over celite. The resulting liquid phase was washed thoroughly with a saturated aqueous solution of ammonium chloride to remove DMF, dried with sodium sulphate, filtered and evaporated to dryness.
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
26.7 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.1 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8](I)[C:3]=1[C:4]([O:6][CH3:7])=[O:5].C([Sn](CCCC)(CCCC)[C:18]1[N:23]=[CH:22][CH:21]=[CH:20][N:19]=1)CCC.[F-].[Cs+]>CN(C=O)C.CCOC(C)=O.[Cu](I)I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:7][O:6][C:4](=[O:5])[C:3]1[C:8]([C:18]2[N:23]=[CH:22][CH:21]=[CH:20][N:19]=2)=[CH:9][CH:10]=[CH:11][C:2]=1[F:1] |f:2.3,^1:51,53,72,91|

Inputs

Step One
Name
Quantity
17 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C(=CC=C1)I
Name
Quantity
26.7 g
Type
reactant
Smiles
C(CCC)[Sn](C1=NC=CC=N1)(CCCC)CCCC
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[F-].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
1.1 g
Type
catalyst
Smiles
[Cu](I)I
Name
Quantity
6.9 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
115 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
nitrogen was bubbled into the suspension for 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
While bubbling
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
FILTRATION
Type
FILTRATION
Details
filtered over celite
WASH
Type
WASH
Details
The resulting liquid phase was washed thoroughly with a saturated aqueous solution of ammonium chloride
CUSTOM
Type
CUSTOM
Details
to remove DMF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
Smiles
COC(C1=C(C=CC=C1C1=NC=CC=N1)F)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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